N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-15-9-5-4-8-14(15)12-19-23(21,22)11-10-18-16(20)13-6-2-1-3-7-13/h1-9,19H,10-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGUSPWDZMBFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with ethyl chloroformate to form an intermediate, which is then reacted with benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Insights :
- Sulfamoyl vs.
- Chlorobenzyl Substitution : The 2-chlorobenzyl group increases lipophilicity compared to methoxy or bromophenyl substituents, which could improve blood-brain barrier penetration or tissue distribution .
Pharmacological Activity in Context
Antifungal Activity
Anticancer Potential
- Sigma Receptor-Targeting Benzamides (): Radioiodinated benzamides like [125I]PIMBA bind sigma receptors in prostate cancer cells. The target compound’s benzamide core aligns with this class, but the absence of a piperidinyl group may reduce sigma receptor affinity.
- Imidazole Derivatives (): Compounds with imidazole substitutions show cervical cancer inhibition. The target’s sulfamoyl group may compensate for the lack of heterocycles by interacting with enzymatic targets like kinases or reductases.
Anti-inflammatory and Analgesic Effects
- Benzimidazolyl Methyl Benzamides (): These derivatives exhibit anti-inflammatory activity via COX inhibition. The target compound’s sulfamoyl group may modulate inflammation through NF-κB or nitric oxide pathways, though this requires validation.
Key Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 2-chloro substitution on the benzyl ring enhances stability and bioavailability compared to electron-donating groups (e.g., methoxy) .
- Sulfamoyl Positioning : The ethyl linker between sulfamoyl and benzamide optimizes spatial orientation for target binding, as seen in analogs like LMM5 .
- Heterocyclic Additions : Compounds with oxadiazole or imidazole rings () show enhanced antifungal/anticancer activity, suggesting that the target compound’s efficacy may benefit from structural hybridization.
Biological Activity
N-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 320.82 g/mol
This compound features a sulfamoyl group attached to a benzamide structure, which is known to influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in critical cellular processes, such as:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell signaling pathways, thereby affecting cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . Research has shown that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties . In vitro assays demonstrated effectiveness against multiple bacterial strains, suggesting its potential use as an antimicrobial agent.
Research Findings and Case Studies
A review of the literature reveals several key findings regarding the biological activity of this compound:
Case Study: Anticancer Activity
In a specific study focusing on the compound's anticancer properties, researchers observed that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, with IC values ranging from 50 to 150 nM . This suggests a potent effect on tumor cells, warranting further exploration in clinical settings.
Q & A
Q. What computational tools predict metabolic liabilities or off-target interactions?
- In Silico Modeling :
- ADMET Prediction : Use SwissADME to estimate permeability (e.g., LogP ~2.5) and CYP450 inhibition .
- Molecular Docking : Simulate binding to T. brucei trypanothione reductase (PDB: 2JK6) to prioritize analogs with lower binding energy (<-8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
